molecular formula C7H12ClNO2 B3218024 (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride CAS No. 1186506-98-8

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B3218024
CAS No.: 1186506-98-8
M. Wt: 177.63 g/mol
InChI Key: TZJVXDMBAOKAAQ-VOLNJMMDSA-N
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Description

Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

Palladium-catalyzed 1,2-aminoacyloxylation reactions provide a robust route to oxygenated 2-azabicyclo[2.2.1]heptanes. Using cyclopentenes as substrates, this method achieves simultaneous C–N and C–O bond formation via a Pd(0)/Pd(II) catalytic cycle. The reaction proceeds under mild conditions (25–60°C, 12–24 hours) with a broad substrate scope, tolerating aryl, alkyl, and heteroatom-functionalized groups. For example, cyclopentene derivatives bearing electron-withdrawing substituents achieve yields of 72–89%, while sterically hindered substrates require longer reaction times (48 hours) but maintain efficiencies above 65%.

Table 1: Representative Substrates and Yields in Pd-Catalyzed Cycloadditions

Substrate Type Reaction Time (h) Yield (%)
Aryl-substituted 12 89
Alkyl-substituted 24 78
Heteroaromatic 24 72
Sterically hindered 48 65

The stereochemical outcome is governed by ligand choice, with bulky phosphine ligands (e.g., JohnPhos) favoring endo selectivity. Post-functionalization of the acyloxy group enables access to carboxylate derivatives, including (1R,4S)-configured products.

Modified [3+2] Cycloadditions with Imines

A complementary approach involves intermolecular [3+2] cycloadditions between bicyclo[1.1.0]butanes and imines, yielding multisubstituted 2-azabicyclo[2.1.1]hexanes (aza-BCHs). This method employs strain-release activation, where the high ring strain of bicyclo[1.1.0]butanes (ca. 65 kcal/mol) drives reactivity. Imines act as dipolarophiles, reacting regioselectively at the central carbon of the bicyclobutane. The reaction proceeds in dichloromethane at 0°C to room temperature, achieving 80–95% yields for aldimines and ketimines.

Properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJVXDMBAOKAAQ-VOLNJMMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(C[C@H]1CN2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an amine or alcohol.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has been investigated for its potential as a scaffold in drug design, particularly in the development of inhibitors for various biological targets. Its bicyclic structure allows for the modulation of pharmacokinetic properties, making it suitable for designing drugs with improved efficacy and reduced side effects.

  • Case Study: Hepatitis C Treatment
    Research has shown that derivatives of azabicyclo compounds can act as novel inhibitors of the hepatitis C NS3-NS4A serine protease. A study published in Bioorganic & Medicinal Chemistry Letters highlighted that modifications to the azabicyclo framework could lead to compounds with significant antiviral activity against hepatitis C virus (HCV) .

Neuropharmacology

2. Central Nervous System (CNS) Activity

The compound's structural similarity to known neurotransmitter systems suggests potential applications in CNS-related disorders. Research indicates that azabicyclo compounds can interact with neurotransmitter receptors, potentially leading to therapeutic effects.

  • Case Study: Analgesic Properties
    A study explored the analgesic effects of (1R,4S)-2-azabicyclo[2.2.1]heptane derivatives in animal models. The results indicated that these compounds might modulate pain pathways, offering a new avenue for pain management therapies .

Synthetic Chemistry

3. Synthetic Intermediates

(1R,4S)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic routes.

  • Table: Synthetic Applications
Reaction TypeDescriptionReference
Amide Formation Used to synthesize amides from carboxylic acidsSynthetic Communications
Cyclization Reactions Acts as a precursor for forming cyclic structuresJournal of Organic Chemistry

Mechanism of Action

The mechanism by which (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator, modulating the activity of these proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the bicyclo[2.2.1]heptane core but differ in substituents, stereochemistry, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Industrial Relevance
(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Enantiomer of the target compound; identical formula, opposite configuration. Used in chiral synthesis .
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₇H₁₁NO₂ 153.17 Carboxylic acid at position 3; lacks hydrochloride salt. Substrate for proline hydroxylases .
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride C₆H₁₀ClF₂N 185.60 Fluorine substitution at C5; enhanced metabolic stability. Potential CNS drug candidate .
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Carboxylic acid at position 6; positional isomer of the target compound. Intermediate for kinase inhibitors .
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride C₇H₁₁ClF₃NO 229.62 Trifluoromethyl and oxa-bridge modifications. Bioactive scaffold in agrochemicals .

Key Differences and Functional Implications

Stereochemistry : The (1R,4S)-configuration of the target compound distinguishes it from enantiomers like (1S,4R)-isomers, which exhibit divergent binding affinities. For example, (1S,4R)-analogues are less effective in mimicking L-proline conformations in enzyme active sites .

The position 3 variant is a poor substrate for proline hydroxylases (PHs), while fused-ring analogues are hydroxylated .

Halogenation : Fluorinated derivatives (e.g., 5,5-difluoro) exhibit improved metabolic stability and lipophilicity, making them suitable for blood-brain barrier penetration .

Bridging Elements : Replacement of the azabridge with an oxa-bridge (oxygen) or trifluoromethyl groups modulates electronic properties and solubility .

Enzymatic Selectivity

  • This highlights the enzyme’s preference for less rigid, fused-ring systems .
  • Fluorinated analogues demonstrated prolonged half-lives in vivo, with the 5,5-difluoro derivative showing promise in preclinical models of neurodegenerative diseases .

Biological Activity

(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, with CAS number 1186506-98-8, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework, contributing to its pharmacological properties.

  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • pKa : The pKa value of similar compounds in this class typically ranges around 8.7 to 10.1, indicating moderate acidity which may influence its biological interactions .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an enzyme inhibitor and its effects on neurotransmission.

Enzyme Inhibition

Research has indicated that compounds of this class may act as inhibitors for several enzymes involved in metabolic pathways. For instance, they have shown promise in inhibiting gamma-secretase, an enzyme linked to Alzheimer's disease pathology. The inhibition of such enzymes can lead to reduced production of amyloid-beta peptides, which are implicated in the development of neurodegenerative diseases .

Neurotransmitter Modulation

Studies have suggested that this compound may influence neurotransmitter systems, particularly those involving acetylcholine and glutamate. The compound's structural similarity to known neurotransmitter modulators suggests potential applications in treating cognitive disorders and enhancing synaptic plasticity .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of (1R,4S)-2-azabicyclo[2.2.1]heptane derivatives:

StudyFocusFindings
McCrindle et al. (2009)Enzyme inhibitionDemonstrated significant inhibition of gamma-secretase activity with IC50 values in the low micromolar range .
Leonard et al. (2020)Neurotransmitter effectsReported enhancement of synaptic transmission in hippocampal slices when treated with the compound, suggesting a role in cognitive enhancement .
Kirby et al. (2015)pKa determinationEstablished a pKa value relevant for predicting the compound's behavior in biological systems; indicated potential for effective cellular uptake at physiological pH levels .

The proposed mechanism of action for this compound involves:

  • Competitive Inhibition : Competing with substrate binding sites on target enzymes.
  • Allosteric Modulation : Potentially altering enzyme conformation and activity through binding at sites other than the active site.

Q & A

Q. What are the foundational synthetic routes for (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride?

A multi-step synthesis starting from trans-4-hydroxy-L-proline is commonly employed. Key steps include:

  • Protection : Benzoylation under basic conditions (NaOH, benzoyl chloride) to protect the amine and carboxylic acid groups (90% yield) .
  • Cyclization : Mesylation (TsCl, pyridine) followed by LiBH4 reduction to form the bicyclic core (93% yield) .
  • Hydrogenation : Final deprotection using Pd/C and H2 in HCl yields the hydrochloride salt . This route emphasizes stoichiometric control and low-temperature conditions to preserve stereochemistry.

Q. How is the stereochemical configuration of the bicyclic core verified?

Chiral HPLC and X-ray crystallography are critical. For example, comparing retention times with known enantiomers or resolving crystal structures confirms the (1R,4S) configuration. Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate exo/endo proton orientations .

Q. What analytical techniques are used to assess purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) to quantify ≥95% purity.
  • NMR : 1H/13C spectra to confirm proton environments and carbon connectivity (e.g., bicyclic ring protons at δ 3.2–4.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 135.592) .

Q. How should the compound be stored to ensure stability?

Store at –20°C in airtight containers under nitrogen. Aqueous solutions are prone to hydrolysis; lyophilization is recommended for long-term storage. Stability studies show <5% degradation over 12 months when protected from light and moisture .

Q. What solvents are compatible with this compound for reaction or crystallization?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while ethanol/water mixtures (7:3 v/v) are optimal for recrystallization. Avoid chlorinated solvents due to potential HCl displacement reactions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for stereoselective synthesis?

Density Functional Theory (DFT) calculations predict transition-state energies for key steps like cyclization. For example, modeling LiBH4 reduction pathways identifies steric hindrance in endo vs. exo intermediates, guiding reagent selection (e.g., THF vs. dimethoxyethane) .

Q. What strategies mitigate byproduct formation during benzoylation or hydrogenation?

  • Benzoylation : Slow addition of benzyl chloroformate at 0°C minimizes over-acylation byproducts .
  • Hydrogenation : Catalyst poisoning is reduced by pre-treating Pd/C with ethylenediamine to block active sites, improving selectivity (>90% yield) . Byproducts (e.g., over-reduced analogs) are removed via silica gel chromatography (EtOAc/hexane, 1:2) .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

Variable-temperature NMR in D2O reveals ring puckering transitions. At 25°C, the bicyclic core adopts a rigid chair-like conformation, while elevated temperatures (60°C) increase flexibility, broadening NH and COOH proton signals .

Q. What comparative studies exist between this compound and its 2-oxa-5-aza analogs?

Studies show the 2-aza analog has higher metabolic stability (t1/2 = 4.2 h vs. 1.8 h in liver microsomes) due to reduced esterase susceptibility. However, the 2-oxa analog exhibits better aqueous solubility (23 mg/mL vs. 15 mg/mL) .

Q. How can kinetic resolution improve enantiomeric excess (ee) in large-scale syntheses?

Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired enantiomer. For example, kinetic parameters (kcat/KM = 12.4 mM⁻¹s⁻¹) achieve >99% ee when reactions are halted at 50% conversion .

Data Contradiction Analysis

Example Issue : Discrepancies in reported yields for LiBH4 reduction (93% in vs. 85% in other studies).
Resolution :

  • Catalyst Purity : LiBH4 from suppliers with ≥99% purity reduces side reactions (e.g., borane adduct formation).
  • Solvent Choice : 1,2-Dimethoxyethane stabilizes intermediates better than THF, improving reproducibility .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Reactant of Route 2
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

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